8-Chloro-5-fluoro-1,7-naphthyridine
CAS No.:
Cat. No.: VC13818347
Molecular Formula: C8H4ClFN2
Molecular Weight: 182.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClFN2 |
|---|---|
| Molecular Weight | 182.58 g/mol |
| IUPAC Name | 8-chloro-5-fluoro-1,7-naphthyridine |
| Standard InChI | InChI=1S/C8H4ClFN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H |
| Standard InChI Key | SULRLPHTILIHJQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=NC=C2F)Cl)N=C1 |
| Canonical SMILES | C1=CC2=C(C(=NC=C2F)Cl)N=C1 |
Introduction
8-Chloro-5-fluoro-1,7-naphthyridine is a heterocyclic compound characterized by its unique bicyclic structure, which includes both nitrogen and halogen atoms. The compound has a molecular formula of C8H4ClFN2 and a molecular weight of approximately 182.58 g/mol . It features a naphthyridine core, a fused ring system composed of two nitrogen-containing aromatic rings. The presence of chlorine and fluorine substituents significantly influences its chemical properties and biological activities.
Synthesis
The synthesis of 8-chloro-5-fluoro-1,7-naphthyridine typically involves multiple steps, starting from simpler naphthyridine derivatives. These processes often require careful control of reaction conditions to achieve high yields and purity. The synthesis pathway can vary depending on the starting materials and desired substituents.
Related Compounds and Their Activities
Several compounds share structural similarities with 8-chloro-5-fluoro-1,7-naphthyridine, each with unique properties and biological activities. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-8-chloro-1,7-naphthyridine | Contains bromine instead of fluorine | May exhibit different reactivity profiles |
| 7-Chloro-1,8-naphthyridin-2-amine | Different naphthyridine isomer | Potentially distinct biological activities |
| Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine | Additional tert-butyl group | Enhanced lipophilicity and solubility |
| 3-Bromo-7-fluoro-1,5-naphthyridine | Varies in ring structure | Different pharmacological profiles |
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume